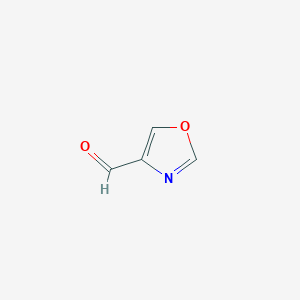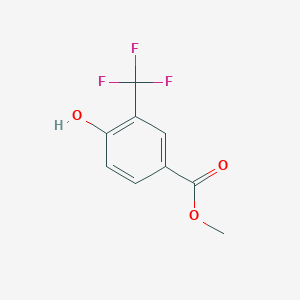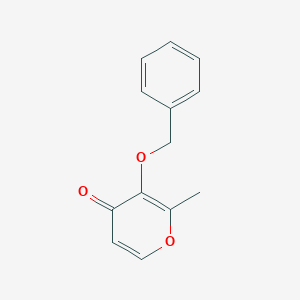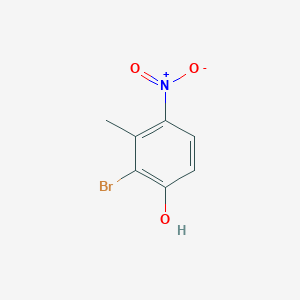
Tert-butyl 4'-methylbiphenyl-2-carboxylate
Overview
Description
Preparation Methods
Tert-butyl 4’-methylbiphenyl-2-carboxylate can be synthesized from 4’-methylbiphenyl-2-carbonitrile through a three-step process . The steps include:
Hydrolysis: 4’-methylbiphenyl-2-carbonitrile is hydrolyzed to form 4’-methylbiphenyl-2-carboxylic acid.
Esterification: The carboxylic acid is then esterified with tert-butyl alcohol to form tert-butyl 4’-methylbiphenyl-2-carboxylate.
Chemical Reactions Analysis
Tert-butyl 4’-methylbiphenyl-2-carboxylate undergoes various chemical reactions, including:
Bromination: The compound can be brominated to produce tert-butyl 4’-bromomethylbiphenyl-2-carboxylate.
Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions.
Common reagents and conditions used in these reactions include bromine for bromination and acidic or basic conditions for hydrolysis . The major products formed from these reactions are 4’-methylbiphenyl-2-carboxylic acid and tert-butyl 4’-bromomethylbiphenyl-2-carboxylate .
Scientific Research Applications
Tert-butyl 4’-methylbiphenyl-2-carboxylate is used in various scientific research applications, including:
Proteomics Research: It is utilized as a precursor for further synthesis in proteomics research.
Pharmaceutical Research: The compound is used in the preparation of angiotensin II receptor antagonists.
Chemical Synthesis: It serves as a building block for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of tert-butyl 4’-methylbiphenyl-2-carboxylate involves its role as a precursor in chemical synthesis. The tert-butyl group can be removed to form 4’-methylbiphenyl-2-carboxylic acid, which can then undergo various chemical transformations . The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Tert-butyl 4’-methylbiphenyl-2-carboxylate can be compared with similar compounds such as:
4’-Methylbiphenyl-2-carbonitrile: This compound serves as a crucial precursor in the synthesis of tert-butyl 4’-methylbiphenyl-2-carboxylate.
Tert-butyl 4’-bromomethylbiphenyl-2-carboxylate: This compound is a key intermediate synthesized from 4’-methylbiphenyl-2-carbonitrile in the preparation of tert-butyl 4’-methylbiphenyl-2-carboxylate.
The uniqueness of tert-butyl 4’-methylbiphenyl-2-carboxylate lies in its versatility as a precursor for further synthesis and its applications in proteomics and pharmaceutical research .
Properties
IUPAC Name |
tert-butyl 2-(4-methylphenyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c1-13-9-11-14(12-10-13)15-7-5-6-8-16(15)17(19)20-18(2,3)4/h5-12H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWEDFWZJRNPJIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=CC=C2C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60431634 | |
| Record name | tert-Butyl 4'-methyl[1,1'-biphenyl]-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60431634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114772-36-0 | |
| Record name | tert-Butyl 4'-methyl[1,1'-biphenyl]-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60431634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
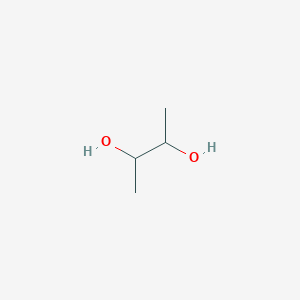
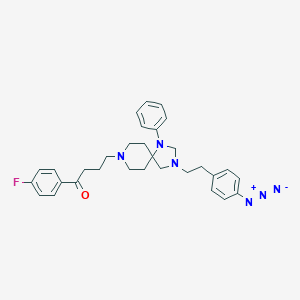
![(2R,3S,5R)-2-[(9-phenylxanthen-9-yl)oxymethyl]-5-purin-9-yloxolan-3-ol](/img/structure/B56807.png)
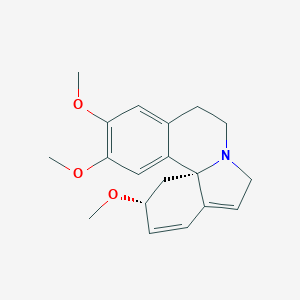
![(3S)-3-amino-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-sulfooxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-[(2S)-2-[[6-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-6-oxohexyl]amino]-](/img/structure/B56809.png)
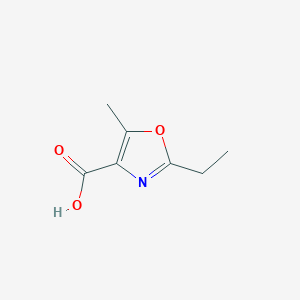
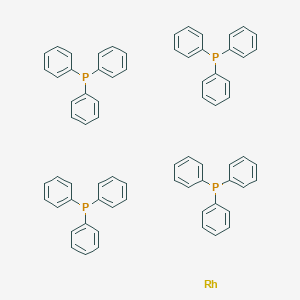
![4-[2-(Propan-2-ylamino)propyl]benzene-1,2-diol](/img/structure/B56816.png)
